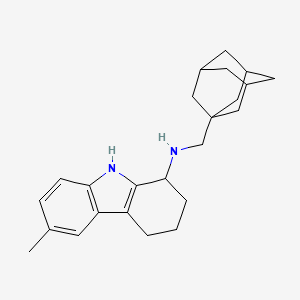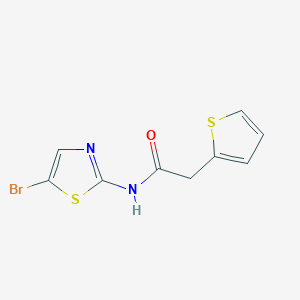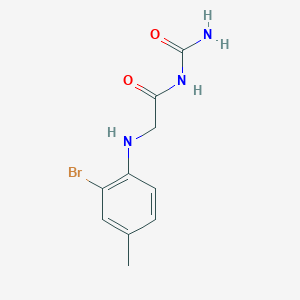
n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to an isobutyramide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-carboxamide with sodium azide to form the triazole ring. This intermediate is then reacted with isobutyryl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced forms of the pyridine or triazole rings.
Substitution: Substituted pyridine derivatives.
科学研究应用
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Used in energetic materials.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Utilized in coordination chemistry.
Uniqueness
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide is unique due to its specific combination of a triazole ring, pyridine ring, and isobutyramide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-3-4-10(13-5-9)16-7-12-6-14-16/h3-8H,1-2H3,(H,15,17) |
InChI 键 |
SVKVFSQUIMKIBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)








![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)
